N~2~-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N~1~-(4-methylbenzyl)glycinamide
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Overview
Description
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide is a compound that features a benzothiadiazole core, which is known for its strong electron-withdrawing properties.
Preparation Methods
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the reaction of o-phenylenediamine with sulfur-containing reagents under acidic conditions.
Chemical Reactions Analysis
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Optoelectronics: Due to its strong electron-withdrawing properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Bioimaging: The fluorescent properties of the benzothiadiazole core make it suitable for use in bioimaging applications.
Medicinal Chemistry: The compound’s ability to interact with biological targets makes it a candidate for drug development and other medicinal applications.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with molecular targets through electron transfer processes. The benzothiadiazole core facilitates intramolecular charge transfer, which can affect various biological pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiadiazole derivatives such as:
2,1,3-Benzothiadiazole-4-sulfonyl chloride: This compound is used as an intermediate in the synthesis of various benzothiadiazole derivatives.
4,7-Dibromo-2,1,3-benzothiadiazole: Known for its use in the synthesis of conjugated polymers for optoelectronic applications.
Compared to these compounds, 2-(2,1,3-benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide offers unique properties due to the presence of the sulfonamide and acetamide groups, which enhance its solubility and reactivity in various chemical and biological environments .
Properties
CAS No. |
899718-19-5 |
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Molecular Formula |
C16H16N4O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-11-5-7-12(8-6-11)9-17-15(21)10-18-25(22,23)14-4-2-3-13-16(14)20-24-19-13/h2-8,18H,9-10H2,1H3,(H,17,21) |
InChI Key |
XCDIWTILNQSXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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